molecular formula C5H12ClNO3S2 B6602891 tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2648996-87-4

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No.: B6602891
CAS No.: 2648996-87-4
M. Wt: 233.7 g/mol
InChI Key: LKNDMFIBKKLERQ-UHFFFAOYSA-N
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Description

tert-Butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a sulfanone derivative characterized by a tert-butyl group and a chlorosulfonyl imino moiety. Its reactivity is likely modulated by the electron-withdrawing nature of the chlorosulfonyl group, which enhances susceptibility to nucleophilic attack .

Properties

IUPAC Name

N-(tert-butyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO3S2/c1-5(2,3)11(4,8)7-12(6,9)10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDMFIBKKLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=NS(=O)(=O)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves several steps. One common method includes the reaction of tert-butyl sulfinyl chloride with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate products. This reactivity is exploited in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous sulfanones:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
tert-Butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone - - tert-butyl, chlorosulfonyl imino High electrophilicity, steric bulk
(chlorosulfonyl)iminomethyl-lambda6-sulfanone C₃H₈ClNO₃S₂ 205.97 (M+H)+ Ethyl, chlorosulfonyl imino Moderate CCS (146–154 Ų), reactive
tert-Butyl(imino)(methyl)-lambda6-sulfanone C₅H₁₃NOS 135.23 tert-butyl, methyl High purity (98%), lab-grade stability
[(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone - - Dimethyl, 2-hydroxyphenyl Aromatic ring, hydrogen bonding potential
(2-hydroxyethyl)(imino)methyl-lambda6-sulfanone C₃H₉NO₂S 123.17 2-hydroxyethyl, methyl Polar, hydrophilic

Physicochemical Properties

  • Electrophilicity and Reactivity: The target compound and (chlorosulfonyl)iminomethyl-lambda6-sulfanone share a chlorosulfonyl group, which enhances electrophilicity compared to non-chlorinated analogues. This group facilitates nucleophilic substitution reactions, useful in synthesizing sulfonamides or sulfonic acids. In contrast, tert-butyl(imino)(methyl)-lambda6-sulfanone lacks this reactivity due to its inert tert-butyl and methyl groups, making it more stable but less versatile in synthesis.
  • Collision Cross-Section (CCS): (chlorosulfonyl)iminomethyl-lambda6-sulfanone exhibits CCS values ranging from 143.9–154.5 Ų (depending on adducts), suggesting moderate molecular size and polarity. The target compound, with a bulkier tert-butyl group, would likely exhibit higher CCS values, impacting its behavior in mass spectrometry or chromatographic separation.
  • Solubility and Stability: The hydroxyethyl group in (2-hydroxyethyl)(imino)methyl-lambda6-sulfanone increases hydrophilicity, favoring solubility in polar solvents like water or ethanol. Conversely, the tert-butyl group in the target compound and enhances lipophilicity, favoring organic solvents. The 2-hydroxyphenyl group in introduces acidity (phenolic OH, pKa ~10), enabling pH-dependent solubility and hydrogen bonding interactions .

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